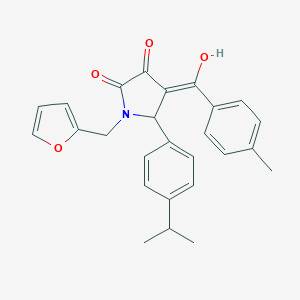
1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as FMPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMPD belongs to the class of pyrrolone derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of microglia and astrocytes. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and increase antioxidant enzyme activity in the brain. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high potency, selectivity, and low toxicity. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit good solubility in various solvents, which makes it easy to use in lab experiments. The limitations of using 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the study of 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in humans to determine its safety and efficacy as a therapeutic agent. Additionally, further studies are needed to elucidate the exact mechanisms of action of 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and to identify potential drug targets for its use in treating various diseases.
Métodos De Síntesis
The synthesis of 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with furfural in the presence of a strong acid catalyst. The reaction yields 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one as a yellow solid with a melting point of 210-212°C.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. 1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C26H25NO4 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25NO4/c1-16(2)18-10-12-19(13-11-18)23-22(24(28)20-8-6-17(3)7-9-20)25(29)26(30)27(23)15-21-5-4-14-31-21/h4-14,16,23,28H,15H2,1-3H3/b24-22- |
Clave InChI |
ISOPZJIJQJPOAX-GYHWCHFESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)C)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)C)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




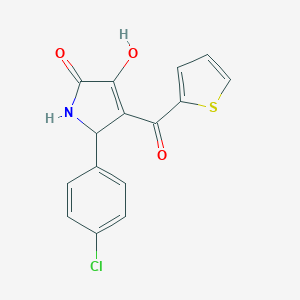



![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)

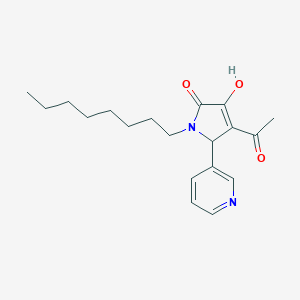

![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)
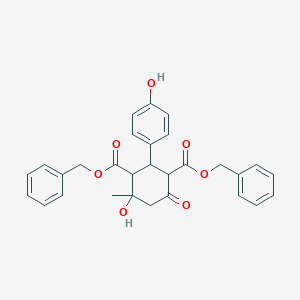
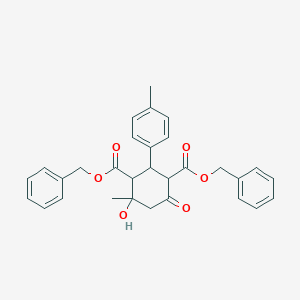

![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282358.png)